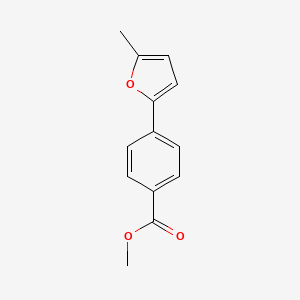![molecular formula C23H31N6O4+ B12080741 7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12080741.png)
7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione is a complex organic compound that features a purine core with various functional groups attached. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly due to the presence of the indole moiety, which is known for its diverse pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then further functionalized through a series of reactions, including alkylation, hydroxylation, and amination, to introduce the necessary substituents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications .
Aplicaciones Científicas De Investigación
7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes involving purine and indole derivatives.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer, due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind to various receptors, modulating their activity, while the purine core can interact with enzymes involved in nucleotide metabolism. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior .
Comparación Con Compuestos Similares
Similar Compounds
7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione: Unique due to its specific combination of functional groups and the presence of both purine and indole moieties.
Indole derivatives: Known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory effects.
Purine derivatives: Widely studied for their roles in nucleotide metabolism and as therapeutic agents in the treatment of various diseases.
Uniqueness
The uniqueness of this compound lies in its dual functionality, combining the properties of both indole and purine derivatives. This allows it to interact with a broader range of biological targets and exhibit a wider array of biological activities compared to compounds containing only one of these moieties .
Propiedades
Fórmula molecular |
C23H31N6O4+ |
|---|---|
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C23H31N6O4/c1-14(8-9-29-13-25-21-20(29)22(31)28(4)23(32)27(21)3)24-11-16(30)12-33-19-7-5-6-18-17(19)10-15(2)26-18/h5-7,10,13-14,16,20,24,26,30H,8-9,11-12H2,1-4H3/q+1 |
Clave InChI |
CCBFCRBPAKFPKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)CC[N+]3=CN=C4C3C(=O)N(C(=O)N4C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


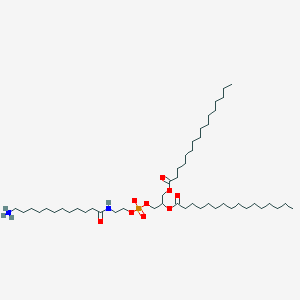

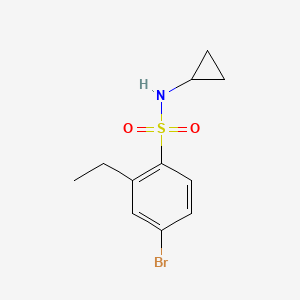
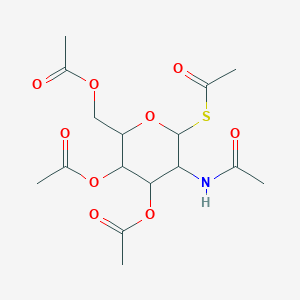
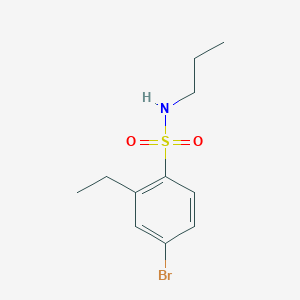
![Benzenamine, 4-chloro-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-](/img/structure/B12080690.png)

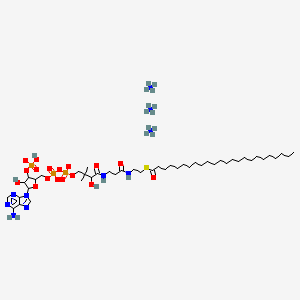

![[6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12080725.png)
![4,7-Bis(5-bromothiophen-2-yl)-2lambda4delta2-benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazol](/img/structure/B12080728.png)


